5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid
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Overview
Description
5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid is a heterocyclic organic compound that features a bromine atom, two methyl groups, a ketone, and a carboxylic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid typically involves the bromination of 1,6-dimethyl-4-oxopyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-amino-1,6-dimethyl-4-oxopyridine-3-carboxylic acid, 5-thio-1,6-dimethyl-4-oxopyridine-3-carboxylic acid, and 5-alkoxy-1,6-dimethyl-4-oxopyridine-3-carboxylic acid.
Oxidation Reactions: Products include this compound derivatives with oxidized methyl groups.
Reduction Reactions: Products include 5-bromo-1,6-dimethyl-4-hydroxypyridine-3-carboxylic acid.
Scientific Research Applications
5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the carboxylic acid group can form hydrogen bonds or ionic interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1,6-dimethyl-4-oxopyridine-3-carboxylic acid
- 5-Fluoro-1,6-dimethyl-4-oxopyridine-3-carboxylic acid
- 5-Iodo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid
Uniqueness
5-Bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s behavior in various applications, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
IUPAC Name |
5-bromo-1,6-dimethyl-4-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-4-6(9)7(11)5(8(12)13)3-10(4)2/h3H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPAKOBZORPXHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1C)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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